3-Fluoro-4-thiocyanatoaniline

概述

描述

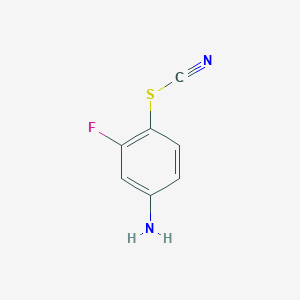

3-Fluoro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5FN2S It is characterized by the presence of a fluorine atom, an amino group, and a thiocyanate group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-thiocyanatoaniline can be synthesized through a reaction involving 3-fluoroaniline, N-bromosuccinimide, and potassium thiocyanate. The reaction is typically carried out in methanol at room temperature, followed by cooling to 0°C before adding 3-fluoroaniline dropwise .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

化学反应分析

Nucleophilic Substitution

The thiocyanate group (−SCN) undergoes substitution reactions with nucleophiles:

-

Trifluoromethylthiolation : Treatment with Ruppert–Prakash reagent (TMS-CF₃) in the presence of a fluoride source replaces −SCN with −SCF₃ :

This reaction is critical for introducing trifluoromethylthioether groups, which are pharmacologically relevant .

Cyclization Reactions

Under acidic or oxidative conditions, the −SCN group participates in cyclization:

-

Benzothiazole Formation : In the presence of ammonium persulfate, anilines with −SCN substituents undergo intramolecular cyclization to form 1,3-benzothiazol-2-amines :

While not explicitly documented for 3-fluoro-4-thiocyanatoaniline, analogous reactions suggest feasibility .

Functionalization via Cross-Coupling

The aromatic ring supports palladium-catalyzed cross-coupling reactions:

Stability and Decomposition

-

Thermal Stability : The compound is stable under standard storage conditions but may decompose at elevated temperatures (>150°C).

-

Hydrolysis : Prolonged exposure to acidic or basic aqueous conditions hydrolyzes −SCN to −SH or −SO₃H .

Comparative Reaction Table

*Inferred from analogous reactions.

科学研究应用

Synthesis of Bioactive Compounds

3-Fluoro-4-thiocyanatoaniline serves as an essential building block for synthesizing several bioactive molecules. The thiocyanate group (-SCN) is known to enhance the pharmacological properties of compounds, making them more effective as drugs. For instance, its application in the synthesis of toltrazuril, an anti-coccidial agent used in veterinary medicine, showcases its utility in developing pharmaceuticals aimed at treating parasitic infections in livestock .

Case Study: Toltrazuril Synthesis

- Starting Material : this compound

- Process : Iron(III)-catalyzed thiocyanation followed by nucleophilic substitution reactions.

- Yield : High yields achieved through optimized reaction conditions, demonstrating its effectiveness as a precursor for drug synthesis.

Regioselective Thiocyanation Reactions

The compound is utilized in regioselective thiocyanation reactions facilitated by Lewis acid catalysts such as iron(III) chloride. This method allows for selective functionalization of aromatic compounds, leading to the formation of various thiocyanated products that can be further transformed into complex organic molecules .

Advantages of Using this compound

- High Reactivity : The presence of the fluorine atom enhances electrophilicity, allowing for faster reactions.

- Selectivity : The compound enables regioselective functionalization, which is crucial for synthesizing specific isomers required in pharmaceutical applications.

Mechanochemical Applications

Recent studies have explored the mechanochemical thiocyanation of aryl compounds using this compound. This approach involves grinding solid reactants together to facilitate chemical reactions without the need for solvents, thus promoting greener chemistry practices .

Mechanochemical Process Overview

- Method : Solid-state grinding with ammonium thiocyanate.

- Outcomes : Improved yields and reduced environmental impact compared to traditional methods.

Material Science Applications

In material science, this compound can be incorporated into polymer systems to enhance their properties. Its ability to form stable bonds with various substrates makes it a candidate for developing advanced materials with specific functionalities, such as conductivity and thermal stability.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthesis of Pharmaceuticals | Used as a precursor for bioactive compounds | Enhanced efficacy and selectivity |

| Regioselective Thiocyanation | Facilitates selective functionalization | High reactivity and specificity |

| Mechanochemical Reactions | Solid-state reactions promoting green chemistry | Reduced solvent use |

| Material Science | Enhances properties of polymeric materials | Improved stability and performance |

作用机制

The mechanism of action of 3-fluoro-4-thiocyanatoaniline involves its interaction with various molecular targets. The fluorine atom and thiocyanate group can participate in specific binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

- 3-Fluoroaniline

- 4-Thiocyanatoaniline

- 2-Fluoro-4-thiocyanatoaniline

Comparison: 3-Fluoro-4-thiocyanatoaniline is unique due to the simultaneous presence of a fluorine atom and a thiocyanate group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, compared to similar compounds that lack one of these functional groups.

生物活性

3-Fluoro-4-thiocyanatoaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications, supported by relevant research findings and data tables.

This compound is an aromatic compound characterized by the presence of a thiocyanate group (-SCN) and a fluorine atom attached to an aniline structure. The synthesis of this compound typically involves electrophilic thiocyanation of the corresponding aniline derivatives. Various methods have been explored for the efficient synthesis of thiocyanatoanilines, including mechanochemical approaches that enhance yield and reduce environmental impact .

Synthesis Overview:

- Starting Material: 3-Fluoroaniline

- Reagents: Ammonium thiocyanate (NH4SCN), oxidizing agents (e.g., iodine, oxone)

- Conditions: Varying reaction conditions (temperature, solvent) affect yield and selectivity.

Antimicrobial Properties

Research has demonstrated that thiocyanate derivatives exhibit significant antimicrobial activity. For instance, compounds containing thiocyanate groups have shown efficacy against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Thiocyanato Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 2-Nitro-4-thiocyanatoaniline | Escherichia coli | 16 µg/mL |

| Toltrazuril | Plasmodium spp. | 8 µg/mL |

Insecticidal Effects

The benzoylurea derivatives related to thiocyanatoanilines have shown enhanced insecticidal and ovicidal effects. These compounds can effectively control household pests and agricultural insects with minimal toxicity to mammals and fish . The mode of action often involves disrupting the molting process in insects, leading to effective pest management strategies.

Case Study: Insecticidal Activity

A study evaluating the insecticidal efficacy of various thiocyanatoanilines revealed that this compound exhibited potent activity against larvae of common agricultural pests, outperforming several known insecticides under controlled conditions. The results indicated a significant reduction in larval survival rates when exposed to this compound.

The biological activity of this compound can be attributed to its ability to interact with biological targets through various mechanisms:

属性

IUPAC Name |

(4-amino-2-fluorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLCEAFQQKDBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623788 | |

| Record name | 4-Amino-2-fluorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14512-86-8 | |

| Record name | Thiocyanic acid, 4-amino-2-fluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14512-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-fluorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。